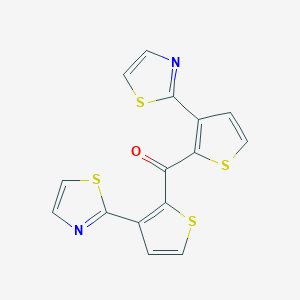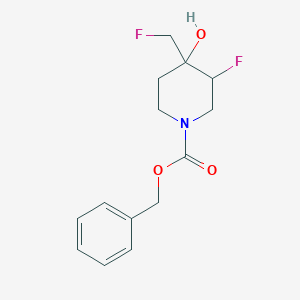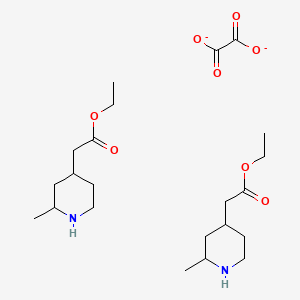
Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-(tiazol-2-il)tiofen-2-il)metanona es un compuesto heterocíclico que incorpora tanto moieties de tiazol como de tiofeno. Estas estructuras son conocidas por sus roles significativos en la química medicinal debido a sus diversas actividades biológicas, incluyendo propiedades antibacterianas, antifúngicas, antiinflamatorias y anticancerígenas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Bis(3-(tiazol-2-il)tiofen-2-il)metanona típicamente involucra la reacción de tioamidas con compuestos α-halocarbonílicos. Un método común incluye la reacción de 2-oxo-2-feniletanotioamida con bromuro de fenacilo en acetona en presencia de trietilamina . Esta reacción es una versión modificada de la síntesis de tiazol de Hantzsch, que es un método bien conocido para producir derivados de tiazol .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para Bis(3-(tiazol-2-il)tiofen-2-il)metanona no están ampliamente documentados, el enfoque general implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la elección del disolvente y el control de la temperatura, para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Bis(3-(tiazol-2-il)tiofen-2-il)metanona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfones.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos de tiazol y tiofeno.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de litio y aluminio se utilizan típicamente.
Sustitución: Se emplean reactivos como halógenos (para sustitución electrófila) o nucleófilos (para sustitución nucleófila) en condiciones apropiadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfones, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Bis(3-(tiazol-2-il)tiofen-2-il)metanona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar compuestos heterocíclicos más complejos.
Biología: El compuesto exhibe actividades biológicas significativas, lo que lo convierte en un candidato para el desarrollo de nuevos fármacos.
Mecanismo De Acción
El mecanismo de acción de Bis(3-(tiazol-2-il)tiofen-2-il)metanona implica su interacción con varios objetivos moleculares y vías. Los anillos de tiazol y tiofeno pueden interactuar con macromoléculas biológicas, lo que lleva a la inhibición de enzimas o la interrupción de los procesos celulares. Por ejemplo, la actividad anticancerígena del compuesto puede atribuirse a su capacidad para inducir la apoptosis en las células cancerosas al atacar vías de señalización específicas .
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Tiazol: Compuestos como sulfatiazol y ritonavir comparten la moiety de tiazol y exhiben actividades biológicas similares.
Derivados de Tiofeno: Los compuestos basados en tiofeno, como el ácido tiofeno-2-carboxílico, también muestran propiedades comparables.
Singularidad
Bis(3-(tiazol-2-il)tiofen-2-il)metanona es única debido a la combinación de ambos anillos de tiazol y tiofeno en su estructura. Esta doble presencia mejora su actividad biológica y amplía su gama de aplicaciones en comparación con los compuestos que contienen solo uno de estos moieties .
Propiedades
Fórmula molecular |
C15H8N2OS4 |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
bis[3-(1,3-thiazol-2-yl)thiophen-2-yl]methanone |
InChI |
InChI=1S/C15H8N2OS4/c18-11(12-9(1-5-19-12)14-16-3-7-21-14)13-10(2-6-20-13)15-17-4-8-22-15/h1-8H |
Clave InChI |
QRLINOOAXDGZJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C2=NC=CS2)C(=O)C3=C(C=CS3)C4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)

![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11816389.png)

![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)


![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)



![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11816457.png)
